1-(4-benzylpiperidin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
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Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H26N2O2. For a detailed structural analysis, such as bond lengths and angles, a full crystallographic study would be needed.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 563.2±52.0 °C and a predicted density of 1.17±0.1 g/cm3 . The acidity coefficient (pKa) is predicted to be -1.49±0.40 .Scientific Research Applications
GluN2B/NMDA Receptor Ligands
Research by Gitto et al. (2011) explored novel indole derivatives designed as ligands targeted to GluN2B/NMDA receptors. Among these, derivatives similar to the query compound showed high binding affinity in [3H]ifenprodil displacement assays. The study emphasizes the significance of these compounds in the context of sigma-2 receptor affinity, despite a lack of functional activity in some compounds (Gitto et al., 2011).
Anticancer Activity
A study by Jiang et al. (2016) synthesized new derivatives of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione and evaluated them for their anticancer activity. The compounds exhibited moderate-to-potent antiproliferative activities against various cancer cell lines, highlighting the potential of these molecules in cancer research (Jiang et al., 2016).
HIV-1 Attachment Inhibitors
Wang et al. (2009) investigated azaindole derivatives as inhibitors of HIV-1 attachment, originating from the screening of compounds like the query compound. The optimization of these leads resulted in compounds with improved antiviral activity and pharmaceutical properties, underscoring their value in developing new therapeutic agents for HIV-1 (Wang et al., 2009).
Marine Natural Products
Research by McKay et al. (2002) identified 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, a bisindole alkaloid, from the marine sponge Smenospongia sp. This study contributes to the understanding of marine natural products and their potential applications in medicinal chemistry (McKay et al., 2002).
Supramolecular Assemblies
Arora and Pedireddi (2003) conducted a study on supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid and various aza donor molecules. While not directly involving the query compound, this research provides insights into the structural possibilities and interactions within supramolecular chemistry, which can be relevant for designing new materials and drugs (Arora & Pedireddi, 2003).
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-22(20-10-6-7-11-21(20)25(17)2)23(27)24(28)26-14-12-19(13-15-26)16-18-8-4-3-5-9-18/h3-11,19H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEHJGSYWAXSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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